2-Bromo-1-(tert-butoxy)-3-fluorobenzene
Description
2-Bromo-1-(tert-butoxy)-3-fluorobenzene is a halogenated aromatic compound featuring a bromine atom at the 2-position, a bulky tert-butoxy group at the 1-position, and a fluorine atom at the 3-position of the benzene ring. This substitution pattern confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a precursor for pharmaceuticals or agrochemicals. The tert-butoxy group enhances stability against nucleophilic attack, while fluorine modulates electron density and lipophilicity .
Properties
Molecular Formula |
C10H12BrFO |
|---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
2-bromo-1-fluoro-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12BrFO/c1-10(2,3)13-8-6-4-5-7(12)9(8)11/h4-6H,1-3H3 |
InChI Key |
ALORPYFDGHCPFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C(=CC=C1)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(tert-butoxy)-3-fluorobenzene typically involves the bromination and fluorination of a benzene derivative. One common method is the bromination of 1-(tert-butoxy)-3-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(tert-butoxy)-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The tert-butoxy group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of oxidized benzene derivatives.
Scientific Research Applications
2-Bromo-1-(tert-butoxy)-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration of its derivatives for pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(tert-butoxy)-3-fluorobenzene involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group in substitution and elimination reactions, while the tert-butoxy group can influence the compound’s reactivity through steric and electronic effects. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Key Findings :
- Steric Influence : The tert-butoxy group in 2-Bromo-1-(tert-butoxy)-3-fluorobenzene significantly reduces reaction rates in sterically demanding environments compared to methoxy or ethoxy analogs .
- Electronic Effects : Fluorine at the 3-position deactivates the ring less than nitro groups (e.g., in 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene), making the former more suitable for controlled functionalization .
- Stability : Aliphatic bromides like (2S)-1-Bromo-3-(tert-butoxy)-2-methylpropane are less stable under basic conditions compared to aromatic bromides due to β-hydrogen elimination risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
